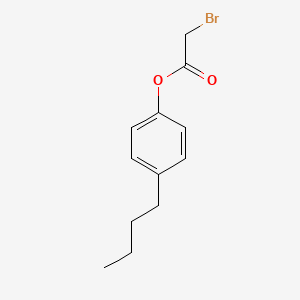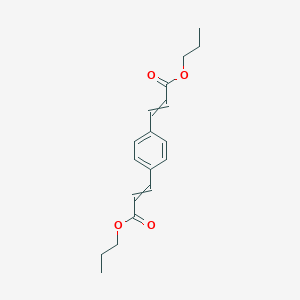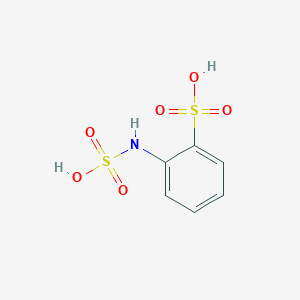![molecular formula C11H12ClNO4 B14496385 Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate CAS No. 64356-76-9](/img/structure/B14496385.png)
Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a chloroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate typically involves the reaction of benzyloxycarbonyl chloride with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The benzyloxycarbonyl group can be oxidized or reduced under specific conditions to modify the compound’s properties.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Acids and Bases: Hydrochloric acid, sodium hydroxide, and other acids and bases are used for hydrolysis reactions.
Oxidizing and Reducing Agents: Agents such as potassium permanganate and sodium borohydride are used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, carboxylic acids, and modified benzyloxycarbonyl compounds .
Scientific Research Applications
Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate involves its interaction with various molecular targets. The chloro group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be harnessed in drug design to target specific enzymes or receptors. Additionally, the benzyloxycarbonyl group can undergo metabolic transformations, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate: This compound has a phenyl group instead of a chloro group, leading to different reactivity and applications.
Methyl {[(benzyloxy)carbonyl]amino}(3-oxetanyl)acetate: This compound contains an oxetanyl group, which imparts unique chemical properties.
Uniqueness
Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate is unique due to its chloro group, which provides distinct reactivity compared to similar compounds. This makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
64356-76-9 |
|---|---|
Molecular Formula |
C11H12ClNO4 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
methyl 2-chloro-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C11H12ClNO4/c1-16-10(14)9(12)13-11(15)17-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,15) |
InChI Key |
SYNRPURHIGSTFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(NC(=O)OCC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)


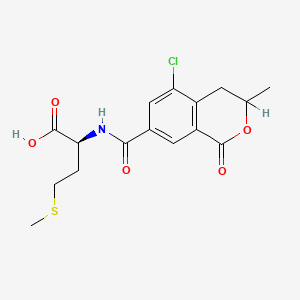
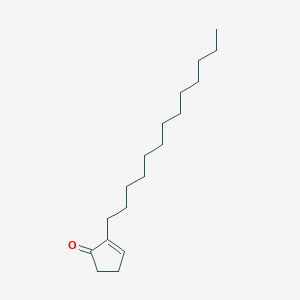
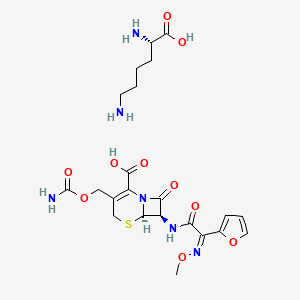
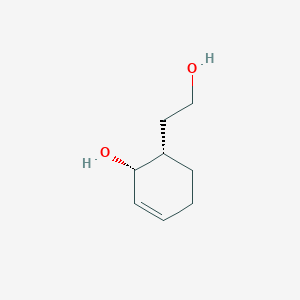
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
